

# Proliferin ELISA Kit: Application Notes and Protocols for Quantitative Analysis

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## Compound of Interest

Compound Name:	Proliferin
CAS No.:	152469-17-5
Cat. No.:	B1238626

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Proliferin** (PLF) is a hormone belonging to the prolactin/growth hormone family that plays a significant role in various physiological and pathological processes, including cell proliferation, angiogenesis, and tumorigenesis. The **Proliferin** ELISA (Enzyme-Linked Immunosorbent Assay) kit is a quantitative immunoassay designed for the sensitive and specific measurement of **Proliferin** in a variety of biological samples, such as serum, plasma, and cell culture supernatants. This document provides detailed application notes and experimental protocols to guide researchers in obtaining accurate and reproducible results.

## Applications

The quantitative measurement of **Proliferin** can provide valuable insights in several areas of research:

- **Oncology Research:** Studying the role of **Proliferin** in tumor progression, angiogenesis, and as a potential biomarker for certain cancers.

- **Angiogenesis Research:** Investigating the mechanisms of blood vessel formation and the role of **Proliferin** as a pro-angiogenic factor.
- **Cell Proliferation Studies:** Quantifying the effect of various stimuli or inhibitors on cell growth where **Proliferin** is a key regulator.
- **Drug Development:** Screening for therapeutic agents that modulate **Proliferin** expression or activity.

## Principle of the Assay

This kit employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for **Proliferin** has been pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any **Proliferin** present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for **Proliferin** is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of **Proliferin** bound in the initial step. The color development is stopped, and the intensity of the color is measured.

## Data Presentation

### Typical Standard Curve

A standard curve should be generated for each set of samples assayed. The following data is for demonstration purposes only and should not be used to calculate results.

Proliferin (ng/mL)	Optical Density (OD)
20	2.458
10	1.621
5	0.988
2.5	0.543
1.25	0.289
0.625	0.151
0.312	0.078
0 (Blank)	0.012

## Kit Performance

Parameter	Specification
Assay Range	0.312 ng/mL - 20 ng/mL
Sensitivity	< 0.15 ng/mL
Specificity	High specificity for mouse Proliferin. No significant cross-reactivity with related molecules.
Precision	Intra-Assay: CV < 8% Inter-Assay: CV < 10%

## Experimental Protocols

### Sample Preparation

Proper sample collection, storage, and preparation are crucial for accurate results. Avoid repeated freeze-thaw cycles.

- Cell Culture Supernatants: Centrifuge cell culture media at 1,500 rpm for 10 minutes at 4°C to remove particulates. Aliquot and store samples at -80°C.

- Serum: Use a serum separator tube (SST) and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1,000 x g. Remove serum and assay immediately or aliquot and store samples at -80°C.
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at -80°C.
- Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer (e.g., RIPA buffer) on ice. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant and assay immediately or aliquot and store at -80°C.

## Reagent Preparation

Bring all reagents to room temperature before use.

- Wash Buffer (1x): If the provided Wash Buffer is a concentrate (e.g., 20x), dilute it with deionized or distilled water to prepare a 1x working solution.
- Standard: Reconstitute the **Proliferin** standard with the recommended volume of Standard Diluent to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions.
- Standard Curve Preparation: Prepare a serial dilution of the standard stock solution in Standard Diluent to create a seven-point standard curve. A common dilution series is 20, 10, 5, 2.5, 1.25, 0.625, and 0.312 ng/mL. Use the Standard Diluent as the zero standard (0 ng/mL).
- Detection Antibody: Reconstitute or dilute the Detection Antibody to its working concentration as specified in the kit manual.
- Enzyme Conjugate: Dilute the enzyme conjugate (e.g., HRP-Streptavidin) to its working concentration.

## Assay Procedure

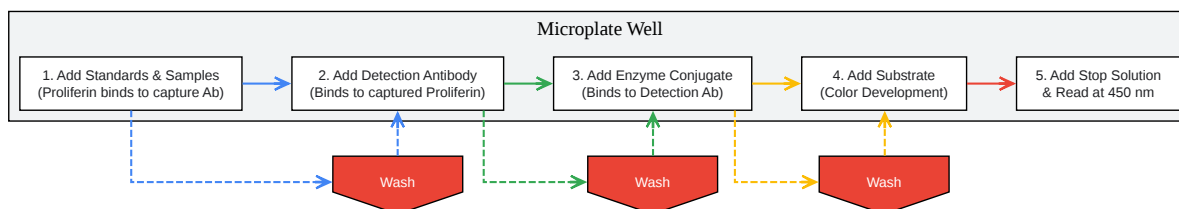
- **Add Standards and Samples:** Add 100  $\mu\text{L}$  of each standard and sample to the appropriate wells. It is recommended to run all standards and samples in duplicate.
- **Incubate:** Cover the plate with an adhesive sealer and incubate for 2 hours at 37°C.
- **Wash:** Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with 1x Wash Buffer (300  $\mu\text{L}$ ) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
- **Add Detection Antibody:** Add 100  $\mu\text{L}$  of the working solution of Detection Antibody to each well.
- **Incubate:** Cover the plate and incubate for 1 hour at 37°C.
- **Wash:** Repeat the wash step as in step 3.
- **Add Enzyme Conjugate:** Add 100  $\mu\text{L}$  of the working solution of Enzyme Conjugate to each well.
- **Incubate:** Cover the plate and incubate for 30 minutes at 37°C.
- **Wash:** Repeat the wash step as in step 3.
- **Add Substrate:** Add 90  $\mu\text{L}$  of Substrate Solution to each well.
- **Incubate:** Incubate the plate for 15-20 minutes at room temperature in the dark.
- **Stop Reaction:** Add 50  $\mu\text{L}$  of Stop Solution to each well. The color in the wells should change from blue to yellow.
- **Read Plate:** Read the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.

## Data Analysis

- **Average Duplicates:** Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- **Subtract Blank:** Subtract the average zero standard optical density from all other readings.
- **Generate Standard Curve:** Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve. A four-parameter logistic (4-PL) curve fit is often recommended.
- **Calculate Concentrations:** Use the standard curve to interpolate the concentration of **Proliferin** in the samples. Remember to multiply the interpolated concentration by the dilution factor if samples were diluted.

## Visualization of Key Processes

### ELISA Workflow

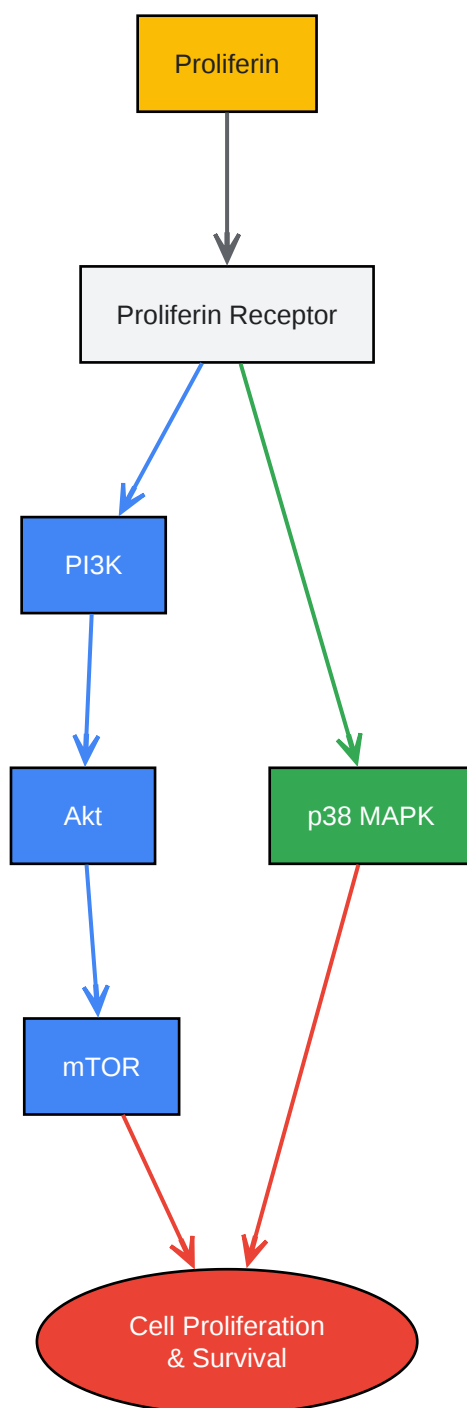


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Caption: Workflow of the **Proliferin** Sandwich ELISA.

## Proliferin Signaling Pathway

**Proliferin** has been shown to activate several downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell proliferation and survival.



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Caption: **Proliferin** signaling pathways.

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